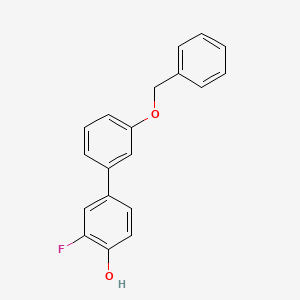
4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-2-fluorophenol, also known as 4-(3-tert-butoxycarbonylaminophenyl)-2-fluorophenol, is an organic compound with a molecular formula of C11H14FNO3. It is a white solid used in organic synthesis and as a building block for the synthesis of various compounds. This compound has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used in the synthesis of various drugs and pharmaceuticals. In materials science, it is used as a building block for the synthesis of polymers, nanomaterials, and other materials. In biochemistry, it is used in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol is not well understood. However, it is believed to act as an inhibitor of certain enzymes. In addition, it may act as an antioxidant and may have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties. In addition, it may have an inhibitory effect on certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol for lab experiments include its low cost, ease of synthesis, and availability. However, there are some limitations to using this compound in lab experiments. These include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
The potential future directions for 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to determine its potential therapeutic applications and its potential toxicity. Other potential future directions include the development of new synthetic methods for its synthesis, the development of new materials based on this compound, and the development of new drugs and pharmaceuticals based on this compound.
Synthesemethoden
The synthesis of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol can be accomplished through a two-step reaction. The first step involves the reaction of 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%aminophenol with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction yields 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-tert-butoxycarbonylaminophenyl)-2-fluorophenol. The second step involves the deprotection of the tert-butyl group with aqueous hydrochloric acid to yield 4-(3-BOC-Aminophenyl)-2-fluorophenol, 95%(3-BOC-Aminophenyl)-2-fluorophenol.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSWETLKHIBMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375276.png)
![3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375278.png)